molecular formula C16H16ClN3O B12326514 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one

Katalognummer: B12326514
Molekulargewicht: 301.77 g/mol
InChI-Schlüssel: GVCNRYWPRHTKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one is a chemical compound that belongs to the class of triazinanones. This compound is characterized by the presence of a triazinanone ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • Thiazole derivatives

Uniqueness

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one is unique due to its specific triazinanone ring structure and the presence of both chlorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C16H16ClN3O

Molekulargewicht

301.77 g/mol

IUPAC-Name

5-[(4-chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one

InChI

InChI=1S/C16H16ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9,14-15,18-19H,10H2,(H,20,21)

InChI-Schlüssel

GVCNRYWPRHTKQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2NC(C(=O)NN2)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.